molecular formula C18H12ClN3O2S B2789325 N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941913-95-7

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2789325
CAS No.: 941913-95-7
M. Wt: 369.82
InChI Key: FAZVIIMOCYWFFA-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction between a nitrile oxide and an alkyne.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or isoxazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound may also interact with other enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can be compared with other benzothiazole derivatives, such as:

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also exhibits antimicrobial activity

Biological Activity

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S₂
  • Molecular Weight : 423.9 g/mol
  • CAS Number : 1172287-31-8

Biological Activity Overview

The compound exhibits a range of biological activities, including anticancer, antibacterial, antifungal, and anthelmintic properties. Its activity is primarily attributed to the presence of the benzothiazole and oxazole moieties, which are known for their interactions with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC₅₀ values were reported in the micromolar range, indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism involves induction of apoptosis through the activation of p53 pathways and caspase cascades. Flow cytometry assays confirmed that treatment with the compound leads to cell cycle arrest and increased apoptosis markers in treated cells .

Antibacterial Activity

This compound has also shown promising antibacterial activity:

  • Inhibition Studies : The compound exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its structure-activity relationship:

Substituent Effect on Activity
Benzothiazole moietyEssential for anticancer and antibacterial activity
Oxazole ringEnhances interaction with biological targets
Halogen substitutionsModulate potency and selectivity

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound. The results indicated that this compound had a higher efficacy compared to standard chemotherapeutics like doxorubicin against MCF-7 cells .
  • Antibacterial Assessment :
    • In another investigation focusing on the antibacterial properties, the compound was tested against a panel of bacterial strains. It showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as an alternative to existing antibiotics .

Properties

IUPAC Name

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-13-7-4-8-15-16(13)21-18(25-15)22(11-12-5-2-1-3-6-12)17(23)14-9-10-20-24-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZVIIMOCYWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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